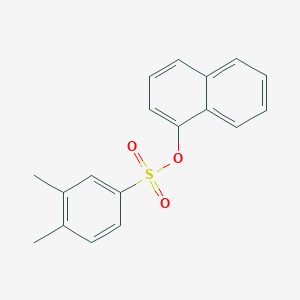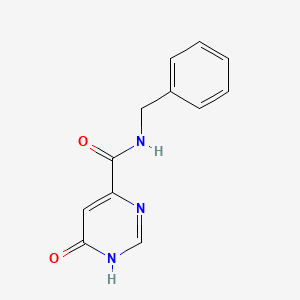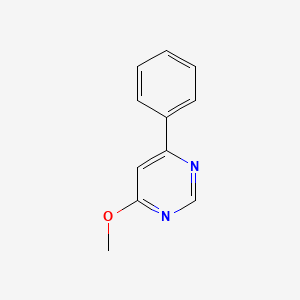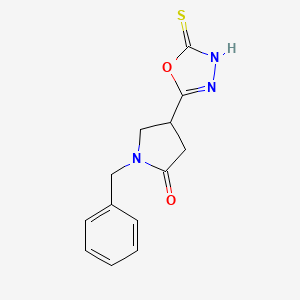
naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate, commonly referred to as NDMBS, is an organic compound used as a building block in a variety of synthetic processes. It is a white crystalline solid that is soluble in water and has a molecular weight of 253.3 g/mol. NDMBS is a sulfonate ester and is the product of the reaction between naphthalene, a hydrocarbon, and dimethylbenzene-1-sulfonic acid. NDMBS is used in a variety of applications, including as a surfactant, an insecticide, and a dye.
Applications De Recherche Scientifique
NDMBS has been used in a variety of scientific research applications. It has been used as a surfactant for the synthesis of nanomaterials, as an insecticide, and as a dye for the detection of proteins. It is also used in the synthesis of other organic compounds, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of NDMBS is not fully understood. However, it is believed that the sulfonate group of NDMBS interacts with the substrate, allowing the reaction to occur. The naphthalene moiety of NDMBS is believed to act as a catalyst, accelerating the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of NDMBS are not well-understood. However, it is believed that the sulfonate group of NDMBS may be toxic to organisms and may cause irritation to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
NDMBS has several advantages for use in lab experiments. It is relatively inexpensive and can be synthesized easily. It is also soluble in water, making it easy to use in a variety of experiments. However, NDMBS is toxic and can cause irritation to the skin and eyes, so it should be handled with caution.
Orientations Futures
In the future, NDMBS may be used in a variety of applications. It could be used as a surfactant in the synthesis of nanomaterials, as an insecticide, and as a dye for the detection of proteins. It could also be used in the synthesis of other organic compounds, such as polymers and dyes. Additionally, further research could be conducted to better understand the biochemical and physiological effects of NDMBS.
Méthodes De Synthèse
NDMBS is synthesized by the reaction between naphthalene and dimethylbenzene-1-sulfonic acid. In this reaction, the dimethylbenzene-1-sulfonic acid acts as a catalyst and the naphthalene is the reactant. The reaction is conducted at a temperature of 130°C and a pressure of 1 atm. The reaction is complete when the product, NDMBS, is formed.
Propriétés
IUPAC Name |
naphthalen-1-yl 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c1-13-10-11-16(12-14(13)2)22(19,20)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWINTAVUVXLXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6434136.png)
![3,5-dimethyl-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B6434146.png)

![1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4-(propan-2-yl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B6434160.png)

![2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide](/img/structure/B6434177.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B6434178.png)

![5-methyl-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B6434187.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434191.png)
![N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carboxamide](/img/structure/B6434206.png)
![1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6434210.png)
![8-cyclohexyl-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6434213.png)
